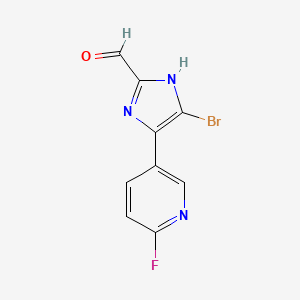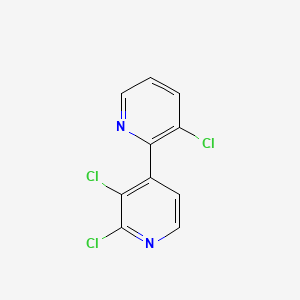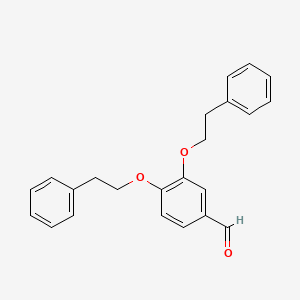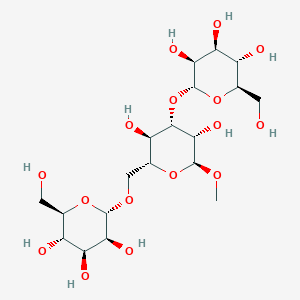
4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl)tetraphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetraphenol is a complex organic compound that belongs to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, including hemoglobin and chlorophyll. This particular compound is characterized by its four phenol groups attached to the porphyrin core, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetraphenol typically involves the condensation of pyrrole with aldehydes in the presence of an acid catalyst. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the porphyrin ring. The phenol groups are then introduced through further chemical modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetraphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions include various substituted porphyrins, quinones, and hydroquinones, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetraphenol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Employed in the study of enzyme functions and as a model compound for heme proteins.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetraphenol involves its ability to interact with molecular targets through its phenol groups and porphyrin core. The compound can form complexes with metals, which can then participate in redox reactions and catalysis. The pathways involved often include electron transfer processes and coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(benzoic acid)
- 4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(benzenesulfonic acid)
Uniqueness
4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetraphenol is unique due to its phenol groups, which provide additional sites for chemical modification and interaction. This makes it more versatile compared to similar compounds that may have different substituents, such as carboxylic or sulfonic acid groups.
Eigenschaften
Molekularformel |
C44H30N4O4 |
|---|---|
Molekulargewicht |
678.7 g/mol |
IUPAC-Name |
4-[10,15-bis(4-hydroxyphenyl)-20-(4-oxocyclohexa-2,5-dien-1-ylidene)-21,22,23,24-tetrahydroporphyrin-5-ylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C44H30N4O4/c49-29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(50)12-4-26)37-21-23-39(47-37)44(28-7-15-32(52)16-8-28)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(51)14-6-27/h1-24,45-50H |
InChI-Schlüssel |
OXBXIINNAXASCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C=CC1=C2C3=CC=C(N3)C(=C4C=CC(=O)C=C4)C5=CC=C(N5)C(=C6C=CC(=C(C7=CC=C2N7)C8=CC=C(C=C8)O)N6)C9=CC=C(C=C9)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol](/img/structure/B13710374.png)

![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide](/img/structure/B13710379.png)






![(4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13710429.png)

![cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]](/img/structure/B13710444.png)


